![molecular formula C8H6FNS B1318980 4-Fluoro-2-methylbenzothiazole CAS No. 1188031-81-3](/img/structure/B1318980.png)
4-Fluoro-2-methylbenzothiazole
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Overview
Description
4-Fluoro-2-methylbenzothiazole is a chemical compound utilized in diverse scientific research . Its unique properties make it valuable for studying reactions and synthesizing new compounds .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 4-Fluoro-2-methylbenzothiazole, is achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methylbenzothiazole is C8H6FNS . It’s a heterocyclic compound with a benzene ring and a thiazole ring .Chemical Reactions Analysis
Benzothiazole and its derivatives, including 4-Fluoro-2-methylbenzothiazole, can be used to construct fluorescent probes. The mechanism of these probes in detecting analytes includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .Scientific Research Applications
Fluorescent Probes
“4-Fluoro-2-methylbenzothiazole” can be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Biomedical Applications
Fluorescent probes, including those derived from “4-Fluoro-2-methylbenzothiazole”, have been widely used in various fields such as biomedical, environmental monitoring, and food safety . They can detect biomolecules or molecular activities within cells through fluorescence signals .
Environmental Monitoring
The unique optical properties and high sensitivity of fluorescent probes make them ideal for environmental monitoring . They can be used to detect and monitor the presence of specific chemicals or pollutants in the environment .
Food Safety
In the field of food safety, fluorescent probes derived from “4-Fluoro-2-methylbenzothiazole” can be used to detect harmful substances or contaminants in food . This can help ensure the safety and quality of food products .
Fluorescence Cell Imaging
“4-Fluoro-2-methylbenzothiazole” derivatives have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells . A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .
Cancer Research
Lipid droplets serve as a biomarker for cancer diagnosis and prognosis and their relative quantity can be used as a measure for therapeutic response . Thus, “4-Fluoro-2-methylbenzothiazole”-based fluorescent probes are important molecular tools in the field of oncology .
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that inhibit the growth ofMycobacterium tuberculosis
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects againstMycobacterium tuberculosis , suggesting that these compounds may lead to the death of these bacteria.
properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYTBBEILWUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzothiazole |
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